3'-Azido-3'-deoxy-4-thiothymidine

描述

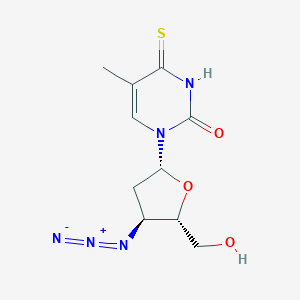

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as "4-thio AZT") is a sulfur-modified analogue of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). The substitution of the C-4 carbonyl oxygen with sulfur was designed to enhance lipophilicity, thereby improving central nervous system (CNS) penetration while retaining anti-HIV activity . Synthesized via Lawesson’s reagent-mediated thiation of 4-thiothymidine, this compound shares structural similarities with AZT but exhibits distinct physicochemical and pharmacological properties .

属性

CAS 编号 |

108441-45-8 |

|---|---|

分子式 |

C10H13N5O3S |

分子量 |

283.31 g/mol |

IUPAC 名称 |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1 |

InChI 键 |

LQGXMSIIZGFDND-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

手性 SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

规范 SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

其他CAS编号 |

108441-45-8 |

同义词 |

3'-azido-3'-deoxy-4-thiothymidine N3ddThdS3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural and Functional Analogues

Structural Analogues

AZT (3'-Azido-3'-deoxythymidine)

- Structural Difference : AZT retains the C-4 carbonyl oxygen, whereas 4-thio AZT replaces it with sulfur.

- Synthesis : Both compounds utilize similar methodologies, with AZT synthesized from thymidine and 4-thio AZT derived from 4-thiothymidine .

Lamivudine

- Structural Difference : Lamivudine lacks the azido group and features an oxathiolane ring instead of a deoxyribose sugar.

- Mechanism : Both inhibit HIV reverse transcriptase, but lamivudine’s activity depends on intracellular phosphorylation to its triphosphate form, similar to AZT .

- Activity : Lamivudine exhibits lower cytotoxicity but comparable anti-HIV efficacy to AZT in combination therapies .

Stavudine

- Structural Difference : Stavudine replaces the azido group with a dideoxy modification at the 3' position.

- Pharmacokinetics : Unlike 4-thio AZT, stavudine has reduced lipophilicity and shorter intracellular half-life .

Functional Analogues

Tenofovir

- Structural Difference: Tenofovir is a nucleotide analogue with a phosphonate group instead of the azido moiety.

- Mechanism: As a prodrug, tenofovir requires phosphorylation but bypasses the initial kinase-dependent activation step, unlike 4-thio AZT .

Anti-HIV Activity and Enzymatic Interactions

Anti-HIV Efficacy

- 4-thio AZT : Demonstrates moderate activity in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity (EC₅₀ ~10–50 µM), though weaker than AZT (EC₅₀ <1 µM) .

- AZT : Remains the gold standard for anti-HIV activity, with clinical trials showing reduced mortality and opportunistic infections in AIDS patients .

Thymidine Kinase Affinity

- 4-thio AZT: Exhibits moderate affinity for thymidine kinase (Ki = 54 µM), but its 5'-monophosphate derivative shows poor phosphorylation to the active triphosphate form, limiting its antiviral potency .

- AZT : Efficiently phosphorylated by thymidine kinase, leading to high intracellular concentrations of AZT-triphosphate, a potent reverse transcriptase inhibitor .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and CNS Penetration

| Compound | Partition Coefficient (P) | CNS Penetration Potential |

|---|---|---|

| AZT | Low | Moderate |

| 4-thio AZT | High | Enhanced |

| Stavudine | Low | Limited |

The increased lipophilicity of 4-thio AZT suggests improved blood-brain barrier penetration, a critical advantage for targeting HIV-associated neurological disorders .

常见问题

Q. What in vivo models validate the therapeutic potential of this compound?

- Methodological Answer : Transgenic C3B6.129F1-Trp53 mice are used for carcinogenicity studies. AZT/3TC/NVP mixtures administered via postnatal gavage assess long-term toxicity. Neurological efficacy is tested in HIV-1 encephalitis models, with viral load quantified via RT-PCR in CSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。